1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Description
Properties
IUPAC Name |
1-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-15(13-6-2-1-3-7-13)12-25-17-10-9-16-20-21-18(23(16)22-17)14-8-4-5-11-19-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHKJLKLROLDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit promising antiviral activity.
Mode of Action
It is known that triazole derivatives can interact with a variety of enzymes and receptors in biological systems. This interaction can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the production of prostaglandins through the inhibition of cyclooxygenase (cox) enzymes, which could potentially affect inflammatory responses in the body.
Biochemical Analysis
Biochemical Properties
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors. These interactions can lead to a range of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects.
Biological Activity
1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone is a complex organic compound featuring a triazole and pyridazine moiety. Its structural complexity suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A phenyl group
- A sulfanyl group linked to a triazole and pyridazine framework
Biological Activity Overview
Recent studies have indicated that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Antioxidant activities
Anticancer Activity
Research has shown that triazole derivatives possess anticancer properties. For instance, a study highlighted that mercapto-substituted 1,2,4-triazoles demonstrated potent chemopreventive effects against various cancer cell lines . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Activity
Compounds like this compound may exhibit antimicrobial activities against both bacterial and fungal strains. Studies have reported that similar triazole compounds show effective inhibition against Mycobacterium bovis with minimum inhibitory concentrations (MIC) below 50 μg/mL .
Antioxidant Properties
The antioxidant activity of triazole derivatives has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit key enzymes involved in cancer progression and microbial growth.
- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : These compounds may interact with various signaling pathways (e.g., PI3K/Akt) that are critical for cell survival and proliferation.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of triazole derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines.
Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity, a derivative was tested against Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity with MIC values comparable to standard antibiotics like streptomycin.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
The triazolopyridazine scaffold is widely utilized in drug discovery due to its ability to engage in hydrogen bonding and π-π stacking interactions. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural Analogues with Triazolopyridazine Cores
Key Observations :
- Substituent Effects: The sulfanyl-ethanone group in the target compound differentiates it from analogs like AZD5153 (methoxy-piperidine) and E-4b (propenoic acid). These substituents influence solubility, target affinity, and metabolic stability. For example, AZD5153’s bivalent structure enhances BRD4 binding avidity , while the sulfanyl group in the target compound may improve membrane permeability due to moderate lipophilicity (XlogP = 2.6) .
- Thermal Stability: Melting points vary significantly. E-4b, with a propenoic acid group, exhibits a high melting point (253–255°C) compared to the target compound, likely due to stronger intermolecular hydrogen bonding .
- Therapeutic Targets : While the target compound and AZD5153 focus on epigenetic regulation (BRD4), Lin28-1632 and vébreltinib target Lin28 proteins and kinases, respectively, demonstrating the scaffold’s adaptability .
Antitumor Activity Comparison
| Compound | IC₅₀ (BRD4 Inhibition) | In Vivo Efficacy (Tumor Model) | Mechanism of Action |
|---|---|---|---|
| Target Compound | Not reported | Not tested | Presumed BRD4 engagement via acetyl-lysine mimicry |
| AZD5153 | <10 nM | Significant c-Myc suppression | Bivalent binding to BRD4 BD1 and BD2 domains |
| SCL-1 (Antitumor Agent) | N/A | PD-1/PD-L1 inhibition | Disrupts immune checkpoint signaling |
Insights: AZD5153’s bivalent design confers sub-nanomolar BRD4 potency, whereas the target compound’s monovalent structure may require optimization for similar efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
